molecular formula C21H27N3O2 B2738545 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700851-33-8

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2738545
CAS RN: 700851-33-8
M. Wt: 353.466
InChI Key: FCSHAUKHCQCVTM-UHFFFAOYSA-N
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Description

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, also known as DM-9384, is a novel compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized and screened for antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Salmonella typhi, and Salmonella paratyphi. Understanding its antibacterial potential is crucial in the context of increasing antimicrobial resistance .

Antifungal Activity

Similar to antibacterial studies, investigations have explored the antifungal properties of this compound. It has been tested against fungal pathogens to assess its efficacy in inhibiting their growth. Such research contributes to the development of novel antifungal agents .

Anthelmintic Activity

The compound has also been evaluated for anthelmintic (anti-parasitic) activity. Researchers have studied its effects on parasitic worms, aiming to identify potential treatments for helminth infections. Anthelmintic agents play a crucial role in combating parasitic diseases .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand how this compound interacts with target proteins. By analyzing binding poses and energies, researchers gain insights into its mechanism of action. These studies aid in drug design and optimization .

Latent Fingerprint Analysis

Surprisingly, this compound has been investigated for its use in latent fingerprint analysis. Specifically, compound 6c exhibits good stickiness and finger rhythm without dense dust. It can detect fingerprints on various flat surfaces, making it valuable for forensic applications .

Potential Drug Discovery

Overall, this research provides a foundation for potential drug discovery. The compound’s multifaceted properties—antibacterial, antifungal, anthelmintic, and latent fingerprint detection—suggest that it could serve as a starting point for developing new therapeutic agents .

properties

IUPAC Name

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-4-6-17(2)21(16)24-13-11-23(12-14-24)15-20(25)22-18-7-9-19(26-3)10-8-18/h4-10H,11-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHAUKHCQCVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

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